Leucopyrokinin

Übersicht

Beschreibung

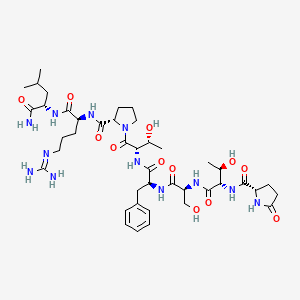

Leucopyrokinin is a myotropic neuropeptide first discovered in the cockroach Leucophaea maderae in 1986 . It is known for its role in accelerating pupariation in insects and promoting tanning age-dependently . The compound has a molecular formula of C42H66N12O12 and a molecular weight of 931.05 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leucopyrokinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Types of Reactions: Leucopyrokinin undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.

Substitution: Amino acid residues in this compound can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups, activated by DIC and HOBt.

Major Products: The major products of these reactions include various this compound analogs with modified biological activities, which are used for research purposes .

Wissenschaftliche Forschungsanwendungen

Introduction to Leucopyrokinin

This compound is a neuropeptide that belongs to the family of pyrokinins, which are known for their role in various physiological processes in insects and other arthropods. This compound has garnered attention due to its potential applications in scientific research, particularly in the fields of pharmacology, neurobiology, and biotechnology.

Neurobiology Research

This compound has been studied for its role in neural signaling and its effects on behavior in various species. Research indicates that it may influence locomotion and feeding behavior in insects, making it a valuable tool for understanding neuropeptide functions and their evolutionary significance.

Pharmacological Studies

This compound has potential applications in pharmacology, particularly in the development of new drugs targeting neuropeptide receptors. Its interactions with specific receptors can provide insights into the mechanisms of action for various therapeutic agents.

Biotechnology

In biotechnology, this compound can be utilized as a model compound for studying peptide synthesis and modification. Its structure allows researchers to explore various synthetic pathways and develop methodologies that could be applied to other biologically active peptides.

Entomological Studies

Given its origin from cockroaches, this compound is significant in entomological research. It aids in understanding insect physiology and can be used to develop pest control strategies by targeting neuropeptide signaling pathways.

Case Study 1: Neurophysiological Effects

A study conducted on the effects of this compound on the central nervous system of cockroaches revealed that this peptide modulates motor activity. The research demonstrated that injections of this compound led to increased locomotor activity, suggesting its role as a neuromodulator .

Case Study 2: Drug Development

In pharmacological research, this compound was examined for its potential as a lead compound for developing new antihyperglycemic agents. Researchers found that modifications to the this compound structure could enhance receptor binding affinity, indicating its potential as a scaffold for drug design .

Case Study 3: Insect Behavior Modification

Research focused on the behavioral effects of this compound on locusts showed that this neuropeptide significantly alters feeding patterns. The findings suggest that this compound could be targeted for developing environmentally friendly pest management solutions by disrupting feeding behaviors .

Data Tables

Wirkmechanismus

Leucopyrokinin exerts its effects by binding to specific receptors in the central nervous system of insects. This binding triggers a cascade of intracellular events, leading to the contraction and shrinking of the integument, which shapes the puparium . The peptide’s activity is age-dependent, promoting tanning and other developmental processes .

Vergleich Mit ähnlichen Verbindungen

Leucopyrokinin belongs to the pyrokinin family of insect neuropeptides, characterized by a C-terminal FXPRLamide sequence . Similar compounds include:

Pheromone Biosynthesis Activating Neuropeptide (PBAN): Involved in sex pheromone production in moths.

Diapause Hormone (DH): Regulates diapause in insects.

Myotropin: Influences muscle contractions in insects.

This compound is unique due to its specific role in accelerating pupariation and promoting tanning, distinguishing it from other pyrokinins that primarily regulate pheromone biosynthesis and diapause .

Biologische Aktivität

Leucopyrokinin (LPK) is an insect neuropeptide belonging to the pyrokinin family, known for its diverse biological activities, particularly in regulating physiological processes in insects. This article delves into the biological activity of LPK, highlighting its receptor interactions, myotropic effects, and potential applications in pest control.

Overview of this compound

This compound is primarily recognized for its role as a myotropic neuropeptide, influencing muscle contraction and relaxation in various insect species. Its structure typically includes a conserved C-terminal pentapeptide sequence, which is critical for its biological activity. Research has demonstrated that LPK exhibits significant effects on gut motility and other physiological functions in insects.

Receptor Interactions

LPK interacts with specific receptors that mediate its biological effects. Two primary receptors have been characterized: Pyrokinin-1 receptor (PK1-R) and Pyrokinin-2 receptor (PK2-R) .

- PK1-R is predominantly expressed in the posterior hindgut of insects, suggesting its role in regulating excretory functions.

- PK2-R , on the other hand, is enriched in the anterior hindgut and reproductive organs, indicating a broader range of physiological roles.

Table 1: Receptor Expression and Functions

| Receptor | Location | Function |

|---|---|---|

| PK1-R | Posterior hindgut | Regulates excretory processes |

| PK2-R | Anterior hindgut, reproductive organs | Influences gut motility and reproductive functions |

Myotropic Effects

LPK has been shown to exert myotropic effects on the gut musculature of various insects. In studies involving the yellow fever mosquito (Aedes aegypti), LPK was found to stimulate hindgut motility, which is essential for maintaining hydromineral balance during nectar and blood feeding . The inhibition of ileum motility by PK2 peptides further emphasizes the role of pyrokinins in modulating digestive processes .

Case Studies and Research Findings

Several studies have investigated the effects of LPK and its analogs on insect physiology:

- Myotropic Activity : In a study evaluating the myotropic activity of LPK analogs, it was found that certain modifications to the peptide structure significantly enhanced its potency. For instance, analogs with d-amino acids showed increased resistance to enzymatic degradation while maintaining biological activity .

- Pheromonotropic Effects : A novel neuropeptide structurally related to LPK was isolated from Pseudaletia separata, demonstrating pheromonotropic activity. This peptide's sequence revealed similarities to LPK, indicating a potential shared mechanism in regulating pheromone release .

- Functional Characterization : Research utilizing heterologous cell systems to characterize pyrokinin receptors revealed that LPK activates these receptors in a dose-responsive manner, underscoring its significance in neuropeptide signaling pathways .

Potential Applications

Understanding the biological activity of LPK opens avenues for developing new pest control strategies. By targeting pyrokinin receptors with specific agonists or antagonists, it may be possible to disrupt essential physiological processes in pest species, thereby reducing their populations.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKVWFJBFXHZFD-SIDKUONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCC(=O)N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146231 | |

| Record name | Leucopyrokinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104052-00-8 | |

| Record name | Leucopyrokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104052008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucopyrokinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.